molecular formula C18H18ClFN2O2 B2612464 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 2034277-24-0

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No.: B2612464
CAS No.: 2034277-24-0
M. Wt: 348.8
InChI Key: RHZADHWGLZDVFU-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chloropyridin-4-ol: This intermediate is synthesized through the chlorination of pyridine-4-ol.

    Formation of 3-((3-chloropyridin-4-yl)oxy)piperidine: This step involves the reaction of 3-chloropyridin-4-ol with piperidine under specific conditions to form the desired intermediate.

    Coupling with 2-fluoroacetophenone: The final step involves the coupling of 3-((3-chloropyridin-4-yl)oxy)piperidine with 2-fluoroacetophenone under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridinyl and fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound may be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
  • 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-bromophenyl)ethanone
  • 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methylphenyl)ethanone

Comparison: Compared to similar compounds, 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-15-11-21-8-7-17(15)24-14-5-3-9-22(12-14)18(23)10-13-4-1-2-6-16(13)20/h1-2,4,6-8,11,14H,3,5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZADHWGLZDVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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